7-hydroxy-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
7-hydroxy-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the pyrazolopyrazine family, which is known for its diverse biological activities and chemical reactivity.
Mechanism of Action
Target of Action
The primary target of the compound 7-hydroxy-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus and is therefore an attractive target for potential anti-HBV therapies .
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the core protein . This modulation disrupts the normal function of the protein, thereby inhibiting the replication of the virus . The exact biochemical pathways affected by this compound are still under investigation.
Pharmacokinetics
In an hbv aav mouse model, the lead compound 45, which is likely similar to the compound , was shown to inhibit hbv dna viral load when administered orally . This suggests that the compound may have good bioavailability and effective distribution within the body.
Result of Action
The primary result of the compound’s action is the inhibition of HBV replication . By modulating the conformation of the HBV core protein, the compound prevents the virus from replicating, thereby reducing the viral load in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylhydrazine with 3-oxobutanoic acid derivatives, followed by cyclization to form the pyrazolopyrazine core. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
7-hydroxy-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features and biological activities.
Triazolopyridine: Known for its diverse pharmacological properties.
Pyrrolopyrazine: Exhibits various biological activities and is used in medicinal chemistry.
Uniqueness
7-hydroxy-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
7-hydroxy-2-phenyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11-7-13-12(17)10-6-9(14-15(10)11)8-4-2-1-3-5-8/h1-6,11,16H,7H2,(H,13,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXKFADKTSWNIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=CC(=N2)C3=CC=CC=C3)C(=O)N1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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